N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a phenoxy group, and a dihydroxyphenyl group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2,5-dihydroxyacetophenone and 2-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
- N’-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(2-hydroxyphenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of both dihydroxyphenyl and phenoxy groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-3-4-6-16(11)23-10-17(22)19-18-12(2)14-9-13(20)7-8-15(14)21/h3-9,20-21H,10H2,1-2H3,(H,19,22)/b18-12- |
InChI Key |
PFLNIQIXLVDYQU-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(/C)\C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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